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molecular formula C10H4Cl3FN2 B8569640 2,4-Dichloro-6-(3-chloro-4-fluoro-phenyl)-pyrimidine

2,4-Dichloro-6-(3-chloro-4-fluoro-phenyl)-pyrimidine

Cat. No. B8569640
M. Wt: 277.5 g/mol
InChI Key: AVRMOBPNWJLZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566712B2

Procedure details

Combine 2,4,6-trichloropyrimidine (9.15 g, 0.05 mol), 3-chloro-4-fluorophenylboronic acid (8.7 g, 0.05 mol), 1,2-dimethoxyethane (300 mL), and 2M aqueous sodium carbonate (25 mL) and let stir under nitrogen for 10 minutes. Add palladium acetate (56 mg, 0.25 mmol) and PPh3 (131 mg, 0.5 mmol) and reflux the mixture for 16 hours. Evaporate, add water (100 mL), and extract twice with DCM (25 mL each). Dry the organic layer with sodium sulfate and evaporate, giving a yellow gum. The mixture is chromatographed with 20:1 hexanes/EtOAc, affording 2,4-dichloro-6-(3-chloro-4-fluoro-phenyl)-pyrimidine as a white solid.
Quantity
9.15 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
131 mg
Type
reactant
Reaction Step Two
Quantity
56 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[Cl:10][C:11]1[CH:12]=[C:13](B(O)O)[CH:14]=[CH:15][C:16]=1[F:17].C(=O)([O-])[O-].[Na+].[Na+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.COCCOC>[Cl:1][C:2]1[N:3]=[C:4]([Cl:9])[CH:5]=[C:6]([C:13]2[CH:14]=[CH:15][C:16]([F:17])=[C:11]([Cl:10])[CH:12]=2)[N:7]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
9.15 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
8.7 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)B(O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
131 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
56 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate
ADDITION
Type
ADDITION
Details
add water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract twice with DCM (25 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
giving a yellow gum
CUSTOM
Type
CUSTOM
Details
The mixture is chromatographed with 20:1 hexanes/EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)Cl)C1=CC(=C(C=C1)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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